molecular formula C9H14N2O B13301020 2-(2-Methylpropoxy)pyridin-3-amine

2-(2-Methylpropoxy)pyridin-3-amine

Cat. No.: B13301020
M. Wt: 166.22 g/mol
InChI Key: XLUKGIHLIHYYOO-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)pyridin-3-amine is an organic compound with the molecular formula C9H14N2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-methylpropoxy group. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted under reflux conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

2-(2-Methylpropoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-Methylpropoxy)pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-methylpropoxy)pyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)6-12-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3

InChI Key

XLUKGIHLIHYYOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC=N1)N

Origin of Product

United States

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